molecular formula C14H15NO3S B2889505 N-(2-methoxyphenyl)-2-methylbenzenesulfonamide CAS No. 160878-35-3

N-(2-methoxyphenyl)-2-methylbenzenesulfonamide

Cat. No.: B2889505
CAS No.: 160878-35-3
M. Wt: 277.34
InChI Key: QNUHCZPBNYSYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxy group attached to the phenyl ring and a sulfonamide group attached to the benzene ring

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Compounds with similar structures, such as nbomes, are known to be potent serotonin 5-ht2a receptor agonists .

Mode of Action

Based on the structural similarity to nbomes, it can be hypothesized that this compound might interact with serotonin 5-ht2a receptors . These receptors play a crucial role in the regulation of mood, cognition, and perception. Agonists of these receptors can lead to hallucinogenic effects .

Biochemical Pathways

The activation of serotonin 5-ht2a receptors can lead to various downstream effects, including the modulation of neuronal firing rates, the release of various neurotransmitters, and the alteration of gene expression .

Pharmacokinetics

These properties can be influenced by various factors, including the compound’s chemical structure, its interaction with biological membranes, and its susceptibility to metabolic enzymes .

Result of Action

The activation of serotonin 5-ht2a receptors can lead to various cellular effects, including changes in cell excitability, synaptic plasticity, and intracellular signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets. Moreover, the compound’s action can also be influenced by the physiological environment, including the presence of specific enzymes, the state of the target cells, and the overall health status of the organism .

Safety and Hazards

This section includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes safety precautions for handling and storing the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-methylbenzenesulfonamide typically involves the reaction of 2-methoxyaniline with 2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxyphenyl)-2-methylbenzenesulfonamide.

    Reduction: Formation of N-(2-methoxyphenyl)-2-methylbenzenamine.

    Substitution: Formation of N-(2-halophenyl)-2-methylbenzenesulfonamide.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)thiourea: Similar structure but contains a thiourea group instead of a sulfonamide group.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Contains a methoxyphenyl group but has different functional groups and applications.

    N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine: Similar methoxyphenyl group but different core structure and biological activity.

Uniqueness

N-(2-methoxyphenyl)-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group is particularly important for its potential therapeutic applications, as it can interact with various biological targets in a specific manner.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-11-7-3-6-10-14(11)19(16,17)15-12-8-4-5-9-13(12)18-2/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUHCZPBNYSYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

prepared by reaction of o-anisidine with 2-methyl-benzenesulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.